

Application Notes and Protocols for Reactions Involving Bis(dimethylamino)chlorophosphine

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Compound of Interest

Compound Name: *Bis(dimethylamino)chlorophosphine*

Cat. No.: *B1582491*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and use of **bis(dimethylamino)chlorophosphine** in chemical synthesis, with a focus on the preparation of phosphoramidates. The protocols and data presented herein are compiled to ensure operational safety and reaction reproducibility.

Properties of Bis(dimethylamino)chlorophosphine

Bis(dimethylamino)chlorophosphine is a reactive organophosphorus compound utilized in various synthetic applications, including as a precursor for ligands in cross-coupling reactions and for the synthesis of phosphoramidates. Its key physical and chemical properties are summarized below.

Property	Value
Chemical Formula	C ₄ H ₁₂ ClN ₂ P
Molecular Weight	154.58 g/mol
CAS Number	3348-44-5
Appearance	Liquid
Density	1.060 g/mL at 25 °C
Refractive Index	n _{20/D} 1.500
Flash Point	76.7 °C (170.1 °F)
Storage Temperature	2-8°C

Safety, Handling, and Storage

Bis(dimethylamino)chlorophosphine and related chlorophosphines are hazardous materials that require strict safety protocols. The compound is corrosive and reacts violently with water.

[1][2]

2.1 Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[1][3]
- Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
An apron or full-body suit may be necessary.
- Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.
[1] All work should be conducted in a chemical fume hood.[1]

2.2 Handling

- Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and air.[1][3]
- Avoid all personal contact, including inhalation.[4]

- Do not eat, drink, or smoke when using this product.[\[2\]](#)[\[4\]](#)
- Always add the material to the reaction mixture slowly. To avoid violent reactions, never add water to the material.[\[4\]](#)
- Ensure safety showers and eyewash stations are close to the workstation.[\[1\]](#)

2.3 Storage

- Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[\[1\]](#)[\[4\]](#)
- Keep away from water, moist air, strong oxidizing agents, alcohols, halogens, and finely powdered metals.[\[1\]](#)
- Store locked up.[\[1\]](#)

Experimental Protocols

The following is a generalized protocol for the synthesis of phosphoramidates using **bis(dimethylamino)chlorophosphine**. This protocol is based on established methods for forming phosphoramidate bonds.[\[5\]](#)[\[6\]](#)

3.1 General Synthesis of a Phosphoramidate

This protocol details the reaction of **bis(dimethylamino)chlorophosphine** with an alcohol to form a phosphoramidite intermediate, followed by reaction with an amine.

Materials:

- **Bis(dimethylamino)chlorophosphine**
- Anhydrous alcohol (e.g., ethanol)
- Anhydrous amine (e.g., benzylamine)
- Anhydrous, non-protic solvent (e.g., dichloromethane, tetrahydrofuran)
- Anhydrous triethylamine or other non-nucleophilic base

- Anhydrous magnesium sulfate or sodium sulfate
- Deuterated solvent for NMR analysis (e.g., CDCl_3)

Equipment:

- Schlenk line or glovebox for inert atmosphere operations
- Round-bottom flasks, oven-dried
- Magnetic stirrer and stir bars
- Syringes and needles for liquid transfers
- Septa
- Glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

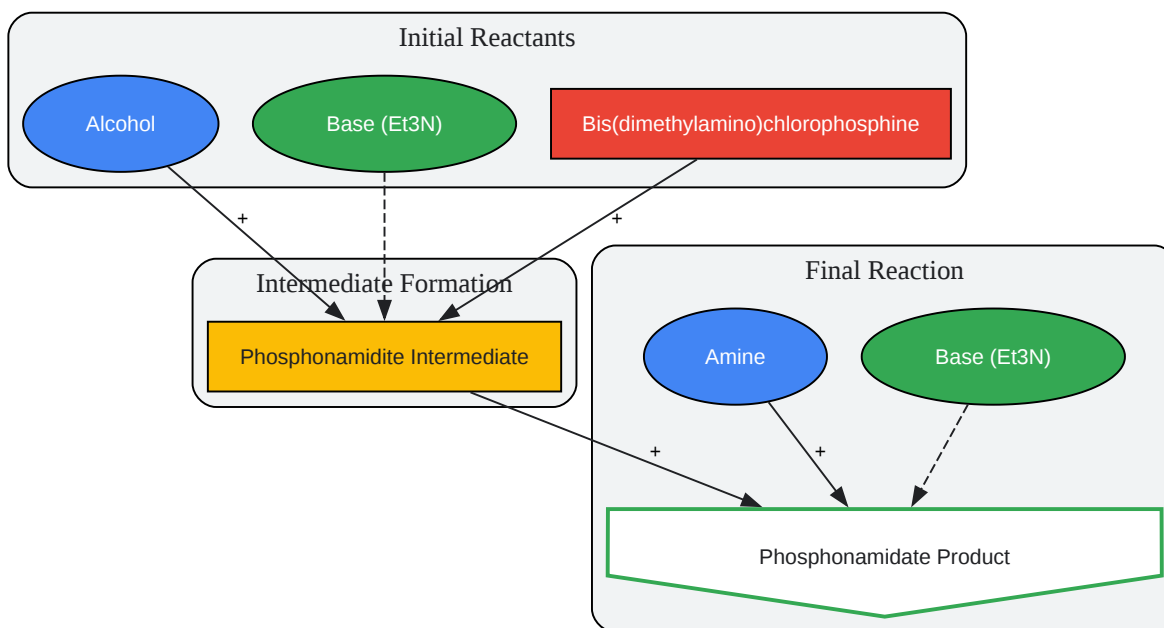
Protocol:

- Preparation:
 - Dry all glassware in an oven at $>100\text{ }^\circ\text{C}$ overnight and cool under a stream of inert gas.
 - Ensure all solvents and liquid reagents are anhydrous.
- Reaction Setup:
 - Under an inert atmosphere, add the desired alcohol (1.0 equivalent) and anhydrous triethylamine (1.1 equivalents) to a round-bottom flask containing anhydrous dichloromethane.
 - Cool the solution to $0\text{ }^\circ\text{C}$ in an ice bath.
- Addition of **Bis(dimethylamino)chlorophosphine**:
 - Slowly add **bis(dimethylamino)chlorophosphine** (1.0 equivalent) dropwise to the stirred solution at $0\text{ }^\circ\text{C}$.

- Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or an appropriate analytical technique.
- Formation of the Phosphoramidate:
 - In a separate flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
 - Slowly add the amine solution to the reaction mixture containing the phosphoramidite intermediate at room temperature.
 - Stir the reaction mixture at room temperature overnight. Monitor the reaction for completion by TLC.
- Work-up and Purification:
 - Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
 - Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
- Characterization:
 - Characterize the purified product by NMR spectroscopy (^1H , ^{13}C , ^{31}P) and mass spectrometry to confirm its identity and purity.

Visualizations

4.1 Experimental Workflow



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